molecular formula C16H24N4O3 B215108 2-{4-[5-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol

2-{4-[5-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol

Cat. No. B215108
M. Wt: 320.39 g/mol
InChI Key: MWMUBJRMDLYGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[5-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-{4-[5-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol is not fully understood. However, it has been proposed that the compound exerts its activity by binding to specific receptors in the body. For instance, it has been reported to interact with the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
2-{4-[5-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol has been shown to exhibit various biochemical and physiological effects. For instance, it has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the body. This effect makes it a potential candidate for the treatment of Alzheimer's disease. Furthermore, the compound has been shown to modulate the dopamine and serotonin neurotransmitter systems, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-{4-[5-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol is its potential applications in medicinal chemistry. It has been shown to exhibit promising activity against various diseases such as cancer, Alzheimer's disease, and schizophrenia. However, one of the limitations of the compound is its complex synthesis method, which makes it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research on 2-{4-[5-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol. One of the directions is to explore its potential applications in the treatment of other diseases such as Parkinson's disease and Huntington's disease. Another direction is to investigate its mechanism of action in more detail to better understand how it exerts its activity. Furthermore, future research could focus on the development of more efficient synthesis methods to obtain the compound in larger quantities.

Synthesis Methods

The synthesis of 2-{4-[5-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol involves the reaction of 1-(2-hydroxyethyl)-4-(5-pyridin-2-yl-1-piperazinyl) piperazine with morpholine-4-carbonyl chloride. This reaction takes place in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure 2-{4-[5-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol.

Scientific Research Applications

2-{4-[5-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit promising activity against various diseases such as cancer, Alzheimer's disease, and schizophrenia. The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to possess acetylcholinesterase inhibitory activity, which makes it a potential candidate for the treatment of Alzheimer's disease. Furthermore, the compound has been shown to exhibit antipsychotic activity by modulating the dopamine and serotonin neurotransmitter systems.

properties

Product Name

2-{4-[5-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol

Molecular Formula

C16H24N4O3

Molecular Weight

320.39 g/mol

IUPAC Name

[6-[4-(2-hydroxyethyl)piperazin-1-yl]pyridin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H24N4O3/c21-10-7-18-3-5-19(6-4-18)15-2-1-14(13-17-15)16(22)20-8-11-23-12-9-20/h1-2,13,21H,3-12H2

InChI Key

MWMUBJRMDLYGPS-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)C2=NC=C(C=C2)C(=O)N3CCOCC3

Canonical SMILES

C1CN(CCN1CCO)C2=NC=C(C=C2)C(=O)N3CCOCC3

Origin of Product

United States

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